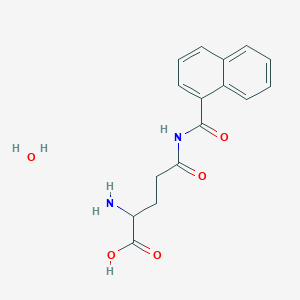
2-Amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate is a complex organic compound that features both amino and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate typically involves multi-step organic reactions. One common approach might include:
Formation of the naphthalene-1-carbonyl chloride: This can be achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride.
Amidation Reaction: The naphthalene-1-carbonyl chloride can then be reacted with an appropriate amine to form the naphthalene-1-carbonylamino intermediate.
Formation of the final compound: The intermediate can be further reacted with a suitable amino acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or carbonyl groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the naphthalene moiety may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amino and carbonyl groups.
Medicine: Possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its amino and carbonyl groups, forming hydrogen bonds or covalent interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(benzoylamino)-5-oxopentanoic acid: Similar structure but with a benzoyl group instead of a naphthalene moiety.
2-Amino-5-(phenylacetylamino)-5-oxopentanoic acid: Features a phenylacetyl group.
Uniqueness
The presence of the naphthalene moiety in 2-Amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate may confer unique properties, such as increased aromaticity and potential for π-π interactions, which could influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C16H16N2O4.H2O/c17-13(16(21)22)8-9-14(19)18-15(20)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9,17H2,(H,21,22)(H,18,19,20);1H2 |
InChI Key |
AYNVOYZIAJJNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















